6-fluoro-N-(4-fluorophenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine
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Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis
Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical and Chemical Properties Analysis
The target products were obtained with 55–92% yields in relatively short reaction times .Scientific Research Applications
Spectroscopic Properties and Theoretical Studies
Compounds with similar structures to "(6-Fluoro-4-((4-fluorophenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone" have been investigated for their electronic absorption, excitation, and fluorescence properties. These studies include solvent polarity effects and hydrogen-bonding abilities, interpreted through quantum chemistry calculations using DFT and TD-DFT/B3lyp methods. Such research aids in understanding the photophysical behavior of these compounds, which is crucial for their potential applications in fluorescent labeling and sensing technologies (Al-Ansari, 2016).
Novel Derivatives for Therapeutic Uses
Derivatives of quinolin-3-yl compounds have been explored for their selectivity and potency as agonists at specific receptors, showing enhanced activity after oral administration in animal models. This work involves modifying the chemical structure to incorporate elements like fluorine to improve biological activity, highlighting the compound's role in developing new therapeutic agents (Vacher et al., 1999).
Antibacterial Agents
Research on 1-aryl-6,8-difluoroquinolone compounds demonstrates their potent antibacterial activity, especially when certain substituents are present. These findings are significant for antibiotic development, providing insights into structural features that enhance efficacy against bacterial infections (Chu et al., 1987).
Anti-tubercular Activity
Mefloquine derivatives have shown important anti-tubercular activities, indicating the potential of fluoroquinolone compounds in treating tuberculosis. Such studies contribute to the search for new treatments against resistant strains of tuberculosis (Wardell et al., 2011).
Structural Exploration and Activity Analysis
The synthesis and structural analysis of novel bioactive heterocycles, such as those involving piperidin-1-yl and morpholino groups, highlight the ongoing exploration of these compounds for various biological applications. This research encompasses antiproliferative activity studies and the characterization of molecular structures through X-ray diffraction, contributing to the development of new chemical entities with potential therapeutic value (Prasad et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[6-fluoro-4-(4-fluoroanilino)quinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O/c22-14-4-7-16(8-5-14)25-20-17-12-15(23)6-9-19(17)24-13-18(20)21(27)26-10-2-1-3-11-26/h4-9,12-13H,1-3,10-11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCYZVZCRNSUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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